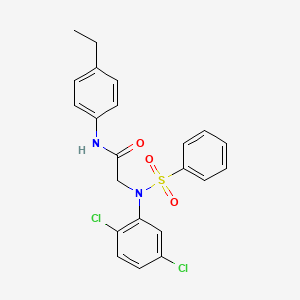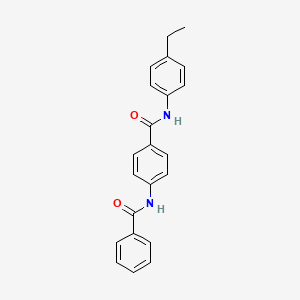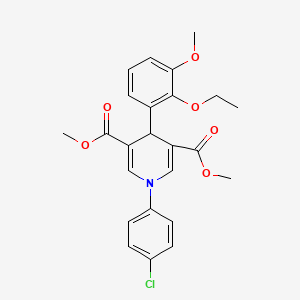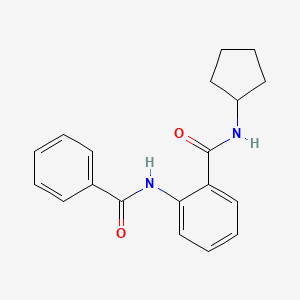
N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPG is a glycine receptor antagonist that has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a glycine receptor antagonist, which means it blocks the action of glycine, an inhibitory neurotransmitter in the central nervous system. This leads to an increase in excitability and activity of neurons, resulting in the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that this compound has anticonvulsant effects by reducing the activity of neurons in the brain. This compound has also been shown to have analgesic effects by blocking pain signals in the spinal cord. Furthermore, this compound has been shown to have anxiolytic effects by reducing anxiety-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in laboratory experiments. It is a highly selective glycine receptor antagonist that has been shown to have potent effects. Additionally, this compound has been synthesized in high yields and purity, making it a valuable compound for scientific research. However, one limitation of this compound is its potential toxicity, which needs to be carefully monitored in laboratory experiments.
Future Directions
There are several future directions for research on N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential use of this compound in the treatment of drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models, making it a promising candidate for addiction treatment. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other medical conditions, such as epilepsy and anxiety disorders. Finally, the development of more selective and potent glycine receptor antagonists could lead to the discovery of new therapeutic agents for various medical conditions.
Scientific Research Applications
N~2~-(2,5-dichlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various medical conditions. Research has shown that this compound has anticonvulsant, analgesic, and anxiolytic effects. This compound has also been shown to have potential applications in the treatment of neuropathic pain, epilepsy, and anxiety disorders. Additionally, this compound has been studied for its potential use in drug addiction treatment.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-2-16-8-11-18(12-9-16)25-22(27)15-26(21-14-17(23)10-13-20(21)24)30(28,29)19-6-4-3-5-7-19/h3-14H,2,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHCZMQVKPRURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3504926.png)
![7-(4-fluorophenyl)-8-(2-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3504927.png)
![methyl 3-[(1-pyrrolidinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B3504933.png)

![N-(3-bromophenyl)-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3504963.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-bromophenyl)acetamide](/img/structure/B3504969.png)
![N-({4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3504976.png)
![N-(3-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3504983.png)
![methyl 3-{[4-(2-furoylamino)benzoyl]amino}-2-methylbenzoate](/img/structure/B3504994.png)

![4-[(4-nitrophenyl)thio]benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B3505007.png)
![1-[2-(4-bromo-2-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B3505025.png)
![N-(3-methoxyphenyl)-2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B3505028.png)
